Cas no 2138130-92-2 (2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide)

2-Methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide is a specialized organic compound featuring a pyrazole core linked to a propanamide moiety via a ketone bridge. Its structural design offers stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the methyl-substituted pyrazole enhances metabolic resistance, while the propanamide group provides versatility for further functionalization. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity. Its well-defined molecular architecture ensures consistent performance in reactions such as amide couplings or heterocyclic modifications, supporting efficient synthetic routes in research and industrial applications.
2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide structure
2138130-92-2 structure
商品名:2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide
CAS番号:2138130-92-2
MF:C10H15N3O2
メガワット:209.245002031326
CID:6399033
PubChem ID:165789289

2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide 化学的及び物理的性質

名前と識別子

    • EN300-712772
    • 2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide
    • 2138130-92-2
    • インチ: 1S/C10H15N3O2/c1-7(2)10(15)11-5-9(14)8-4-12-13(3)6-8/h4,6-7H,5H2,1-3H3,(H,11,15)
    • InChIKey: PSIWFDCKEONLDU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)C)NCC(C1C=NN(C)C=1)=O

計算された属性

  • せいみつぶんしりょう: 209.116426730g/mol
  • どういたいしつりょう: 209.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 64Ų

2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-712772-0.25g
2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide
2138130-92-2 95.0%
0.25g
$642.0 2025-03-12
Enamine
EN300-712772-0.5g
2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide
2138130-92-2 95.0%
0.5g
$671.0 2025-03-12
Enamine
EN300-712772-2.5g
2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide
2138130-92-2 95.0%
2.5g
$1370.0 2025-03-12
Enamine
EN300-712772-5.0g
2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide
2138130-92-2 95.0%
5.0g
$2028.0 2025-03-12
Enamine
EN300-712772-0.05g
2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide
2138130-92-2 95.0%
0.05g
$587.0 2025-03-12
Enamine
EN300-712772-0.1g
2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide
2138130-92-2 95.0%
0.1g
$615.0 2025-03-12
Enamine
EN300-712772-1.0g
2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide
2138130-92-2 95.0%
1.0g
$699.0 2025-03-12
Enamine
EN300-712772-10.0g
2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide
2138130-92-2 95.0%
10.0g
$3007.0 2025-03-12

2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide 関連文献

2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamideに関する追加情報

Recent Advances in the Study of 2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide (CAS: 2138130-92-2)

The compound 2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide (CAS: 2138130-92-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and propanamide moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

One of the key areas of interest is the compound's role as a potential kinase inhibitor. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the structural features of 2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide suggest it may interact with specific kinase domains. Preliminary in vitro studies have demonstrated its ability to inhibit the activity of certain kinases, although the exact binding affinity and selectivity profile require further elucidation.

In addition to its kinase inhibitory properties, recent research has explored the compound's metabolic stability and pharmacokinetic profile. Studies using human liver microsomes and in vivo models have indicated moderate metabolic stability, with the potential for optimization through structural modifications. These findings are crucial for advancing the compound into preclinical development stages.

Another notable aspect of 2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide is its synthetic accessibility. Recent publications have detailed efficient synthetic routes, including multi-step reactions that yield high purity and satisfactory yields. These synthetic protocols are essential for scaling up production and facilitating further biological evaluations.

Despite these advancements, challenges remain in fully understanding the compound's therapeutic potential. For instance, its off-target effects and toxicity profile in animal models are yet to be thoroughly investigated. Future research directions may include structure-activity relationship (SAR) studies to optimize its efficacy and safety, as well as exploration of its potential in combination therapies.

In conclusion, 2-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]propanamide represents a promising candidate in the realm of kinase-targeted therapies. Continued research efforts are expected to shed light on its full pharmacological potential and pave the way for its application in treating various diseases.

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